4-Formylphenyl 2,6-dichlorobenzoate
Description
4-Formylphenyl 2,6-dichlorobenzoate is an aryl benzoate ester characterized by a 2,6-dichlorobenzoate backbone and a 4-formylphenyl ester group. The 4-formyl substituent introduces an electron-withdrawing group, which may influence electronic properties relevant to optoelectronic applications, while the 2,6-dichloro configuration impacts steric and crystallographic behavior .
Properties
Molecular Formula |
C14H8Cl2O3 |
|---|---|
Molecular Weight |
295.1 g/mol |
IUPAC Name |
(4-formylphenyl) 2,6-dichlorobenzoate |
InChI |
InChI=1S/C14H8Cl2O3/c15-11-2-1-3-12(16)13(11)14(18)19-10-6-4-9(8-17)5-7-10/h1-8H |
InChI Key |
YDXMOHIUHKUFOX-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)OC2=CC=C(C=C2)C=O)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)OC2=CC=C(C=C2)C=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Crystallographic Properties
The dihedral angle between the benzoate and aryl rings is a critical structural parameter affecting molecular packing and solubility. For example:
- 2,6-Dichlorophenyl 4-methylbenzoate (26DCP4MeBA) : Dihedral angle = 77.97° .
- 2,6-Dichlorophenyl benzoate (26DCPBA) : Dihedral angle = 75.75° .
- 2,4-Dichlorophenyl 4-methylbenzoate (24DCP4MeBA) : Dihedral angle = 48.13° .
This could reduce solubility in nonpolar solvents but enhance stacking in solid-state optoelectronic devices .
Table 1: Structural and Physical Properties of Analogues
| Compound Name | Molecular Weight | Substituents (Benzoate) | Ester Group | Melting Point (°C) | Dihedral Angle (°) |
|---|---|---|---|---|---|
| Methyl 3,5-dichlorobenzoate | 205.03 | 3,5-Cl₂ | Methyl | 56–60 | Not reported |
| 2,6-Dichlorophenyl 4-methylbenzoate | 267.14 | 2,6-Cl₂ | 4-Methylphenyl | Not reported | 77.97 |
| Ethyl 4-chloro-2,6-difluorobenzoate | 220.60 | 4-Cl, 2,6-F₂ | Ethyl | Not reported | Not reported |
| 4-Formylphenyl 2,6-dichlorobenzoate | 295.10* | 2,6-Cl₂ | 4-Formylphenyl | Hypothetical: 90–95 | Hypothetical: >80 |
*Calculated molecular weight based on formula.
Functional and Electronic Properties
- Electron-Withdrawing Effects: The 4-formyl group enhances electron deficiency compared to methyl (26DCP4MeBA) or chloro (24DCP4MeBA) substituents. This property is critical in optoelectronic applications, where such groups act as electron acceptors in donor-acceptor systems, as seen in azomethines for solar cells .
- Thermal Stability : Analogues like 26DCP4MeBA exhibit thermal decomposition above 250°C, attributed to robust Cl–C and ester linkages. The formyl group may slightly reduce thermal stability due to its polar nature but could improve film-forming properties in devices .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
